molecular formula C17H16F3NO3 B8383319 4-Tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoic acid

4-Tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoic acid

Cat. No.: B8383319
M. Wt: 339.31 g/mol
InChI Key: ZTXGJCNAQGZXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoic acid is a useful research compound. Its molecular formula is C17H16F3NO3 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-tert-butyl-2-[6-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid

InChI

InChI=1S/C17H16F3NO3/c1-16(2,3)10-7-8-11(15(22)23)12(9-10)24-14-6-4-5-13(21-14)17(18,19)20/h4-9H,1-3H3,(H,22,23)

InChI Key

ZTXGJCNAQGZXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoate (0.49 g, 1.4 mmol) and lithium hydroxide hydrate (0.12 g, 2.8 mmol) in THF (5 mL) and water (5 mL) was stirred at room temperature for two days. The reaction was made acidic with 1 M HCl(aq) and extracted with ethyl acetate. The combined extracts were washed with water, dried over sodium sulfate, and evaporated to give 4-tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoic acid (0.45 g, 95% yield). LC/MS: m/z 340.5 (M+H)+ at 1.89 min (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)). 1H NMR (400 MHz, CDCl3) δ 8.00 (d, J=8.3 Hz, 1H), 7.85-7.81 (m, 1H), 7.36-7.33 (m, 2H), 7.26-7.24 (m, 1H), 7.09 (d, J=8.4 Hz, 1H) and 1.34 (s, 9H) ppm.
Name
methyl 4-tert-butyl-2-(6-(trifluoromethyl)pyridin-2-yloxy)benzoate
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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